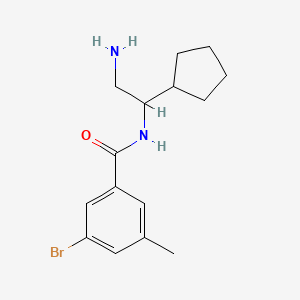
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide, also known as BRL-15572, is a compound that has been widely studied in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide is a selective antagonist of the neuropeptide Y2 receptor (NPY2R), which is involved in the regulation of anxiety, mood, and addiction. By blocking the NPY2R, N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide may reduce the release of stress hormones and increase the activity of neurotransmitters such as serotonin and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide can reduce anxiety-like behavior in rodents, as well as improve depressive symptoms. It may also reduce drug-seeking behavior in addiction models. In addition, N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide in lab experiments is its selectivity for the NPY2R, which reduces the potential for off-target effects. However, one limitation is that the compound has relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide. One area of interest is its potential use in the treatment of substance use disorders, particularly in combination with other therapies such as cognitive-behavioral therapy. Another area of research is the development of more potent and selective NPY2R antagonists based on the structure of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide. Finally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide.
Métodos De Síntesis
The synthesis of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide involves the reaction of 3-bromo-5-methylbenzoic acid with cyclopentylamine and N,N-dimethylformamide (DMF) in the presence of triethylamine. The resulting intermediate is then treated with 2-aminoethyl-1-cyclopentanol and DMF to yield N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide has been studied for its potential use in the treatment of various disorders, including anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also be effective in reducing drug-seeking behavior in addiction.
Propiedades
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-10-6-12(8-13(16)7-10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMANDDSBYZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC(CN)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid](/img/structure/B6633919.png)
![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)

![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)






![Ethyl 2-[benzyl(but-2-ynoyl)amino]acetate](/img/structure/B6634009.png)